

Benodanil: A Comprehensive Technical Guide to its Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties of **Benodanil**, an obsolete systemic anilide fungicide. The information is compiled from various scientific sources to support research and development activities. **Benodanil** is known for its role as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiratory chain in fungi.[1] Although no longer in widespread use, its chemical characteristics and mode of action remain of interest for the development of new active compounds.

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and physical properties of **Benodanil**. This data is crucial for understanding its behavior in various chemical and biological systems.

Table 1: Chemical Identification of Benodanil



Identifier	Value	Source	
IUPAC Name	2-iodo-N-phenylbenzamide	[2][3]	
Common Name	Benodanil	[2]	
CAS Number	15310-01-7	[2][3][4][5]	
Chemical Formula	C13H10INO	[1][2][3][4][5]	
Molecular Weight	323.13 g/mol	[2][3][4][5]	
Canonical SMILES	C1=CC=C(C=C1)NC(=O)C2= CC=CC=C2I	[1][2]	
InChI Key	LJOZMWRYMKECFF- UHFFFAOYSA-N	[1][2][3]	
Synonyms	2-lodobenzanilide, BAS 3170F, Calirus, Benefit	[2][3][5][6]	
Pesticide Type	Fungicide	[1]	
Substance Groups	Anilide fungicide, Benzanilide fungicide	[1]	

Table 2: Physical and Chemical Properties of **Benodanil**



Property	Value	Conditions	Source
Physical State	Colorless crystalline solid / White to off-white solid	Ambient	[1][4]
Melting Point	137 °C	[1][3][7][8]	
Boiling Point	323.2 ± 25.0 °C (decomposes on heating)	at 760 mmHg	[3][8]
Density	1.7 g/mL / 1.697 ± 0.06 g/cm ³	[1][3]	
Vapor Pressure	0.01 mPa (<0.01 mPa)	at 20 °C	[1][7]
Water Solubility	20 mg/L	at 20 °C, pH 7	[1][7]
Solubility in DMSO	≥ 2.5 mg/mL (7.74 mM); 100 mg/mL (309.47 mM)	[4]	
Solubility in Acetone	401,000 mg/L	at 20 °C	[7]
Solubility in Ethanol	77,000 mg/L	at 20 °C	[1]
Solubility in Chloroform	93,000 mg/L	at 20 °C	[1]
Solubility in Ethyl Acetate	120,000 mg/L	at 20 °C	[1]
Octanol-Water Partition Coefficient (log P)	3.72 / 3.927	at 20 °C, pH 7	[1][6]
Henry's Law Constant	1.6 x 10 ⁻⁴ Pa m ³ mol ⁻¹	at 25 °C	[1]
Soil Degradation (Aerobic DT ₅₀)	25 days (typical field)	[1]	-



Hydrolysis Stable [7]

Experimental Protocols

This section details the methodologies for the synthesis of **Benodanil** and general procedures for determining its key physical properties.

Benodanil is synthesized via the formation of a benzanilide structure. The following protocol is a generalized representation based on common laboratory and industrial methods.[1][8]

Reaction: 2-Iodobenzoic acid + Aniline → 2-Iodo-N-phenylbenzamide (**Benodanil**)

Materials and Reagents:

- · 2-lodobenzoic acid
- Aniline
- Thionyl chloride or Phosgen (for activation of carboxylic acid)
- Anhydrous solvent (e.g., Dichloromethane, Chloroform)[1]
- Tertiary amine base (e.g., Triethylamine)[1]
- N,N-dimethylformamide (DMF) (catalyst)

Procedure:

- Activation of 2-Iodobenzoic Acid:
 - Dissolve 2-Iodobenzoic acid in an excess of thionyl chloride with a catalytic amount of DMF.
 - Heat the mixture at reflux (e.g., 70 °C) for approximately 3 hours to form the acyl chloride (2-iodobenzoyl chloride).[9]
 - Remove the excess thionyl chloride by distillation under reduced pressure.[9]



• Amide Formation:

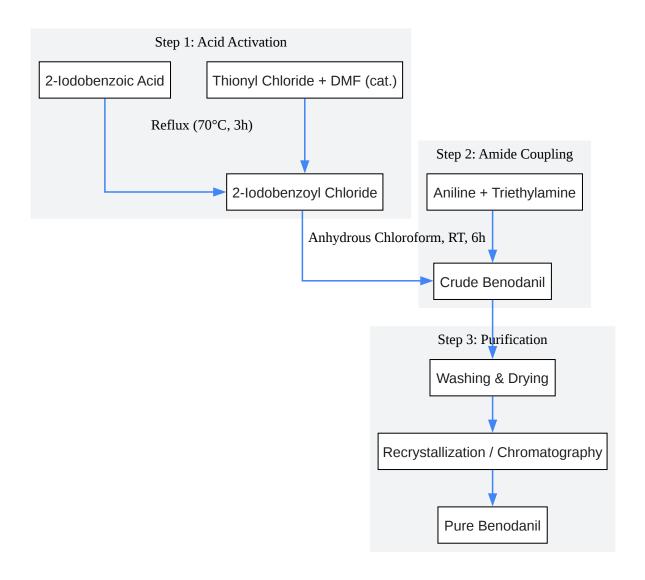
- Dissolve the resulting 2-iodobenzoyl chloride in an anhydrous solvent such as chloroform.
- In a separate flask, dissolve aniline and a tertiary amine base (e.g., triethylamine, to act as an acid scavenger) in the same anhydrous solvent.
- Slowly add the 2-iodobenzoyl chloride solution to the aniline solution under controlled temperature conditions (e.g., on an ice bath).
- Stir the reaction mixture at room temperature for several hours (e.g., 6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[9]

· Work-up and Purification:

- Wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl) to remove excess aniline and base, followed by a dilute base (e.g., NaHCO₃ solution) to remove any unreacted acid, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
- Remove the solvent under reduced pressure to yield the crude Benodanil product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure **Benodanil**.

Below is a workflow diagram illustrating this synthesis process.





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Caption: General workflow for the laboratory synthesis of **Benodanil**.

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. The shake-flask method is a standard protocol for its determination.



Materials and Reagents:

- Benodanil
- n-Octanol (HPLC grade, pre-saturated with water)
- Water (HPLC grade, pre-saturated with n-octanol)
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
- Glassware (e.g., separatory funnels or centrifuge tubes with screw caps)

Procedure:

- Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.
- · Partitioning:
 - Accurately weigh a small amount of **Benodanil** and dissolve it in the n-octanol phase to create a stock solution.
 - Add a known volume of the **Benodanil** stock solution to a centrifuge tube.
 - Add a known volume of the water phase to the tube. The volume ratio of octanol to water can be varied (e.g., 1:1, 1:2, 2:1) to ensure accurate measurement.
 - Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.
- Phase Separation:
 - Centrifuge the mixture at a moderate speed to ensure complete separation of the two phases.
- Quantification:



- Carefully withdraw an aliquot from both the n-octanol and the water phase.
- Determine the concentration of **Benodanil** in each aliquot using a suitable and precalibrated analytical method (e.g., HPLC-UV).

Calculation:

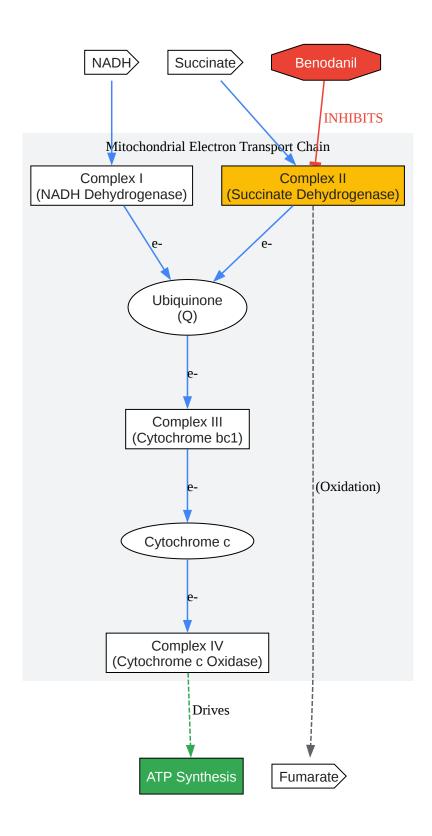
- Calculate the partition coefficient (P) as the ratio of the concentration of **Benodanil** in the n-octanol phase to its concentration in the aqueous phase:
 - P = C octanol / C water
- The log P is the base-10 logarithm of this value:
 - log P = log₁₀(P)
- The experiment should be repeated at least three times to ensure reproducibility.

Mechanism of Action and Signaling Pathway

Benodanil's primary mode of action as a fungicide is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1] This disruption halts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

The diagram below illustrates the inhibitory effect of **Benodanil** on the mitochondrial respiratory chain.





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Caption: Benodanil inhibits Complex II (SDH) in the electron transport chain.



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